
Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester is a complex organic compound with the molecular formula C11H7ClF6N2O2 and a molecular weight of 348.63 . This compound is known for its unique chemical structure, which includes trifluoromethyl groups and a chloro-iminoethyl azanyl ester moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester typically involves multiple steps. One common synthetic route includes the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 2-chloro-1-iminoethyl azanyl ester under specific reaction conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester can be compared with other similar compounds, such as:
Benzoic acid derivatives: Compounds like 3,5-dinitrobenzoic acid and 3,5-dichlorobenzoic acid share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl compounds: Compounds like 3,5-bis(trifluoromethyl)aniline and 3,5-bis(trifluoromethyl)phenol have similar trifluoromethyl groups but differ in their functional groups, affecting their reactivity and applications.
This compound stands out due to its unique combination of trifluoromethyl groups and chloro-iminoethyl azanyl ester moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7ClF6N2O2 |
|---|---|
Poids moléculaire |
348.63 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7ClF6N2O2/c12-4-8(19)20-22-9(21)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2,(H2,19,20) |
Clé InChI |
DLYWEXYHFHDOLV-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O/N=C(/CCl)\N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)ON=C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


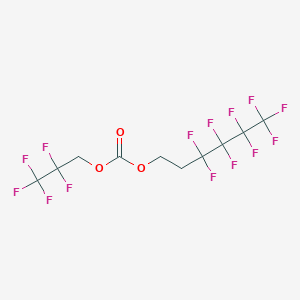


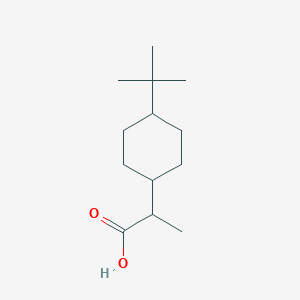
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
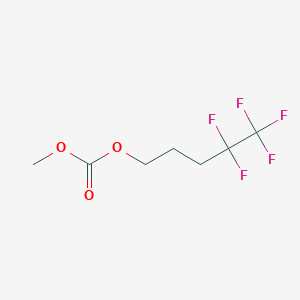

![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)
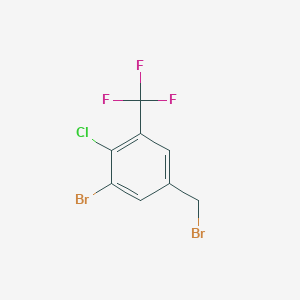
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
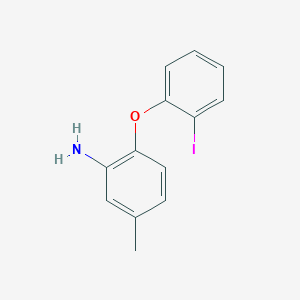
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)
